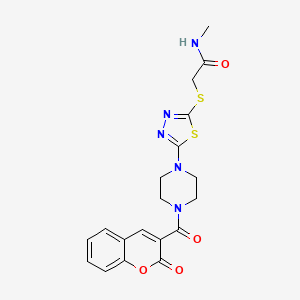

N-methyl-2-((5-(4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-methyl-2-[[5-[4-(2-oxochromene-3-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S2/c1-20-15(25)11-29-19-22-21-18(30-19)24-8-6-23(7-9-24)16(26)13-10-12-4-2-3-5-14(12)28-17(13)27/h2-5,10H,6-9,11H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYDXSSOSQTOBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((5-(4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the chromene moiety: This can be achieved through the cyclization of salicylaldehyde derivatives with appropriate reagents.

Synthesis of the piperazine ring: Piperazine can be introduced through nucleophilic substitution reactions.

Construction of the thiadiazole ring: This step often involves the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization.

Coupling of the chromene, piperazine, and thiadiazole units: This is typically done through condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((5-(4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the chromene or thiadiazole rings.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction of the chromene ring can produce dihydrochromene derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-methyl-2-((5-(4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Variations in Thiadiazole Derivatives

Key Observations :

- The coumarin-piperazine group in the target compound distinguishes it from analogs with simpler aromatic (e.g., 4-chlorophenyl in 4g) or heterocyclic (e.g., furan-carbonyl in 4h) substituents . Coumarins may enhance DNA interaction compared to non-fluorescent groups.

- The methylthioacetamide side chain is structurally similar to ethyl or benzyl thioacetamide derivatives (e.g., 4y in ), which influence solubility and target binding .

Physical and Spectroscopic Properties

Key Observations :

- High-yield syntheses (e.g., 88% for 5h in ) suggest efficient coupling strategies for thiadiazole-thioacetamide derivatives, which may apply to the target compound .

- Melting points correlate with crystallinity; coumarin’s planar structure could enhance stability compared to flexible substituents like ethyl or benzyl groups.

Table 3: Anticancer Activity of Thiadiazole Derivatives

Key Observations :

- Akt inhibition is common among thiadiazole derivatives (e.g., 92.36% for compound 3 in ), suggesting the target compound may share this pathway .

Molecular Docking and Binding Interactions

- Analogs like compound 3 () show π-π interactions and H-bonds with Akt, critical for inhibitory activity . The coumarin group in the target compound could strengthen these interactions due to its extended aromatic system.

- In contrast, compound 4y () likely targets aromatase via hydrophobic interactions with its p-tolylamino group, whereas the coumarin’s carbonyl may facilitate polar binding .

Q & A

Q. What are the key considerations in synthesizing N-methyl-2-((5-(4-(2-oxo-2H-chromene-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how can reaction intermediates be characterized?

- Methodological Answer : Synthesis involves multi-step reactions, including cyclization of intermediates under controlled conditions (e.g., concentrated sulfuric acid at 293–298 K for 24 hours). Key steps include optimizing reactant ratios and reaction duration to avoid by-products like uncyclized thioacetamides . Characterization of intermediates requires X-ray diffraction for structural confirmation and TLC (chloroform:acetone, 3:1) to monitor reaction progress. Co-crystal isolation is critical for analyzing unstable intermediates .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound, and how should conflicting data between techniques be resolved?

- Methodological Answer : Use IR spectroscopy to identify carbonyl (νmax ~1670 cm⁻¹) and amine groups (νmax ~3300 cm⁻¹), 1H NMR for proton environments (e.g., δ = 1.91 ppm for CH3 groups), and mass spectrometry (FAB-MS) to confirm molecular ion peaks (e.g., m/z = 384 [M+H]⁺) . Discrepancies between techniques (e.g., IR vs. NMR data) should be resolved by cross-referencing with X-ray crystallography or repeating analyses under standardized conditions (e.g., solvent purity, instrument calibration) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound's thiadiazole and piperazine moieties?

- Methodological Answer :

- Thiadiazole Modifications : Synthesize analogs by replacing the thiadiazole sulfur with oxygen or altering substituents (e.g., phenyl to pyridinyl). Assess changes in bioactivity using enzyme inhibition assays (e.g., kinase targets) .

- Piperazine Optimization : Introduce electron-withdrawing groups (e.g., nitro) or rigidify the piperazine ring via N-alkylation. Use molecular docking to predict interactions with targets like chromene-binding proteins .

- Biological Testing : Compare IC50 values across analogs in cell-based assays (e.g., antiproliferative activity in cancer lines) .

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay models?

- Methodological Answer :

- Assay Standardization : Control variables like cell line selection (e.g., HepG2 vs. MCF-7), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .

- Mechanistic Studies : Use surface plasmon resonance (SPR) to measure binding affinity to isolated targets (e.g., recombinant enzymes) and validate cellular activity via siRNA knockdown .

- Meta-Analysis : Compare data across published analogs (e.g., thiazolo[3,2-a]pyrimidines) to identify trends in bioactivity linked to specific substituents .

Q. What advanced computational methods are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the stability of the compound in binding pockets (e.g., chromene-binding sites) over 100-ns trajectories using software like GROMACS .

- Quantum Mechanical (QM) Calculations : Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions influencing reactivity (e.g., thiadiazole sulfur) .

- Pharmacophore Modeling : Align structural features (e.g., piperazine distance to thiadiazole) with known inhibitors using Schrödinger’s Phase .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in synthetic yields or purity when scaling up reactions?

- Methodological Answer :

- Scale-Up Protocols : Gradually increase batch size (e.g., 1 mmol → 10 mmol) while maintaining inert atmospheres (N2/Ar) and precise temperature control (±2°C) .

- By-Product Identification : Use HPLC-MS to detect impurities (e.g., unreacted isothiocyanates) and optimize purification via column chromatography (silica gel, gradient elution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.